1,3-Diphosphinane
Description
Properties
CAS No. |
334-03-2 |
|---|---|
Molecular Formula |
C4H10P2 |
Molecular Weight |
120.07 g/mol |
IUPAC Name |
1,3-diphosphinane |
InChI |
InChI=1S/C4H10P2/c1-2-5-4-6-3-1/h5-6H,1-4H2 |
InChI Key |
LOAHNZRAICMSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CPCPC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphosphinane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield this compound derivatives . Another method involves the catalytic hydrophosphination of terminal alkynes using phosphines and a base catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphosphinane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphorus atoms, which can act as nucleophilic centers .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of phosphine oxides.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding phosphine derivatives.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the this compound ring.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and halogenated diphosphinanes. These products have diverse applications in organic synthesis and catalysis.
Scientific Research Applications
Scientific Research Applications
Conformational Analysis: Theoretical investigations have explored the conformational preferences and structural properties of lithiated 1,3-diphosphinanes, specifically 2-lithio-1,3-diphosphinane and 2-lithio-1,3-dimethyl-1,3-diphosphinane . These studies provide insights into the behavior of C−Li bonds and the overall structure of these compounds .
Ligand Design and Catalysis: Diphosphines, including those structurally related to 1,3-diphosphinanes, are used as ligands in catalysis. For example, DPEphos, a diphosphine ligand, has been studied for its reactivity in the presence of ruthenium complexes . Research indicates that DPEphos can undergo C−O activation under mild conditions, leading to the formation of phosphinophenolate complexes . These findings are relevant to the design of new catalytic systems .
Scaffold Morphing in Drug Design: In drug design, the concept of "scaffold morphing" involves modifying the core structure of a molecule to improve its activity or bioavailability . 1,3-Diphosphinane derivatives can be envisioned as scaffolds or pseudo-rings in this context . By replacing a real ring with a pseudo-ring, medicinal chemists can create new classes of kinase inhibitors .
Case Studies
Case Study 1: Salicylanilides as Kinase Inhibitors
- Background : Salicylanilides, a class of compounds, were designed as inhibitors of the protein tyrosine kinase epidermal growth factor receptor (EGF-R) .
- Design Approach : Researchers used scaffold morphing to mimic the molecular geometry of a known AstraZeneca inhibitor by a salicylanilide scaffold .
- Outcome : This approach led to the discovery of potent EGF-R kinase inhibitors .
Case Study 2: Pyrimidin-4-yl-ureas as Kinase Inhibitors
- Background : Pyrimidin-4-yl-ureas represent another class of kinase inhibitors developed by Novartis .
- Design Approach : A pyrido[2,3-d]pyrimidin-7-one scaffold was mimicked by moving a nitrogen atom and replacing the pyrimidone ring with a urea moiety .
- Outcome : The resulting molecule inhibited several protein kinases at nanomolar levels .
Case Study 3: Anthranilamide Scaffold for KDR and Flt-1 Inhibition
- Background : Anilinophthalazine compound was discovered through high-throughput screening (HTS) as a potent KDR and Flt-1 protein kinase inhibitor .
- Design Approach : Further structural modifications and scaffold morphing were applied to optimize the molecule .
- Outcome : The modified compound was advanced to clinical trials under the name PTK-787 .
Data Table: Applications of Bioactive Compounds
Hydrogels in Therapeutic Applications
Hydrogels, which are highly hydrated three-dimensional (3D) polymeric matrices, hold substantial promise in medical and biomedical fields, owing to their excellent biocompatibility, chemical modifiability, and physical tunability, along with relatively straightforward processing procedures . These features position hydrogels as ideal platforms for both cell and non-cell therapy applications by fulfilling diverse requirements and significantly boosting therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1,3-diphosphinane involves its ability to coordinate with metal centers, forming stable complexes. The phosphorus atoms in the ring can donate electron density to the metal, stabilizing the complex and facilitating catalytic reactions. This coordination ability is attributed to the polarizability and nucleophilicity of the phosphorus atoms .
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares 1,3-Diphosphinane with structurally related phosphorus compounds:
Key Observations:
- Ring Strain vs. However, ring strain may limit stability under harsh conditions .
- Electronic Effects : DPPP’s diphenylphosphine groups provide strong electron-donating ability, whereas this compound’s P–C bonds may offer tunable electronics via substituents .
- Heteroatom Influence : Compounds like 1,3,2-diazaphosphinin-4-ones and 1,3-dithyane derivatives demonstrate how heteroatoms (N, S) alter reactivity and conformational preferences .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-diphosphinane, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or cross-coupling reactions involving secondary phosphines. For example, tertiary phosphines are typically prepared from secondary phosphines using alkyl halides or Grignard reagents under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation . Optimization of solvent polarity (e.g., THF vs. toluene) and temperature (room temperature vs. reflux) significantly affects reaction kinetics and product stability. Monitoring by P NMR is critical to track intermediate formation and confirm final product purity .
Q. How can X-ray crystallography and spectroscopic methods resolve the structural ambiguity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond angles, torsion angles, and stereochemistry in phosphine derivatives. For example, orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters , , and have been reported for related diphosphinanes, enabling precise structural validation . Complementary techniques like H/P NMR and IR spectroscopy can identify functional groups and confirm ligand coordination modes.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to the pyrophoric nature of many organophosphorus compounds, strict precautions include:
- Use of glove boxes or Schlenk lines under inert atmospheres.
- Personal protective equipment (PPE): flame-resistant lab coats, nitrile gloves, and safety goggles.
- Waste disposal via dedicated containers for phosphorus-containing residues, followed by professional hazardous waste management .
- Regular monitoring of airborne phosphine levels using OSHA-approved sampling methods (e.g., NIOSH Method 6002) to ensure workplace safety .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the P–P bond length (~2.2 Å) and torsional strain in this compound influence its ligand properties in transition-metal complexes. Molecular dynamics (MD) simulations further assess solvent effects and ligand-substrate interaction dynamics over time .
Q. What strategies address contradictions in reported thermodynamic stability data for this compound complexes?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent, temperature) or analytical methods. Researchers should:
- Replicate studies using standardized protocols (e.g., consistent calorimetry methods for measurements).
- Cross-validate results with multiple techniques (e.g., DSC for thermal stability and TGA for decomposition profiles).
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables causing data divergence .
Q. How can structure-activity relationships (SARs) guide the design of this compound-based ligands for asymmetric catalysis?
- Methodological Answer : SAR studies require systematic variation of substituents on the phosphine backbone. For example:
- Electron-withdrawing groups (e.g., –CF) increase metal-ligand bond strength but may reduce catalytic turnover.
- Steric bulk (e.g., aryl vs. alkyl substituents) influences enantioselectivity in hydrogenation reactions.
- Tabulated data from kinetic studies (e.g., TOF, ee%) can identify optimal substituent combinations:
| Substituent | TOF (h) | ee% |
|---|---|---|
| Ph | 1200 | 92 |
| Cy | 850 | 88 |
| Bu | 600 | 95 |
Such tables enable quantitative comparison of ligand performance .
Q. What are the challenges in extrapolating toxicological data from organophosphate analogs to this compound?
- Methodological Answer : While organophosphates share structural motifs with this compound, differences in oxidation states and hydrolytic stability complicate extrapolation. Researchers should:
- Conduct in vitro assays (e.g., acetylcholinesterase inhibition) to assess acute toxicity.
- Perform comparative metabolomics to identify unique degradation pathways.
- Use QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicological endpoints (e.g., LC for aquatic organisms) .
Data Contradiction and Resolution
Q. How should researchers resolve conflicting reports on the air stability of this compound derivatives?
- Methodological Answer : Contradictions may stem from impurities (e.g., trace oxygen or moisture) or synthetic batch variability. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
